C18H22ClNO7S

Descripción

C₁₈H₂₂ClNO₇S is a chlorinated sulfonamide derivative with a molecular weight of 432.89 g/mol. Such structural features are common in antimicrobial or anti-inflammatory agents, though its exact biological role remains undefined without experimental data.

Propiedades

Fórmula molecular |

C18H22ClNO7S |

|---|---|

Peso molecular |

431.9 g/mol |

Nombre IUPAC |

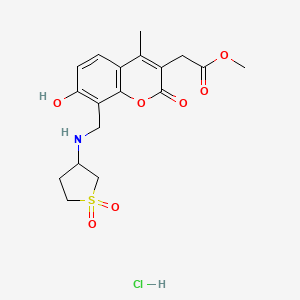

methyl 2-[8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-4-methyl-2-oxochromen-3-yl]acetate;hydrochloride |

InChI |

InChI=1S/C18H21NO7S.ClH/c1-10-12-3-4-15(20)14(8-19-11-5-6-27(23,24)9-11)17(12)26-18(22)13(10)7-16(21)25-2;/h3-4,11,19-20H,5-9H2,1-2H3;1H |

Clave InChI |

PWOAIANEJPNFEU-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=O)OC2=C1C=CC(=C2CNC3CCS(=O)(=O)C3)O)CC(=O)OC.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{2-[(2-chloro-5-methanesulfonylphenyl)carbonyloxy]acetyl}piperidine-4-carboxylate involves multiple steps, including the formation of intermediate compoundsThe final step involves the esterification of the carboxylate group with ethyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-{2-[(2-chloro-5-methanesulfonylphenyl)carbonyloxy]acetyl}piperidine-4-carboxylate: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

C18H22ClNO7S, also known as a specific chemical compound, has garnered attention in various scientific research applications. This article explores its potential uses across different fields, supported by relevant data tables and case studies.

Chemical Properties and Structure

C18H22ClNO7S is characterized by its unique molecular structure, which includes:

- Carbon (C) : 18 atoms

- Hydrogen (H) : 22 atoms

- Chlorine (Cl) : 1 atom

- Nitrogen (N) : 1 atom

- Oxygen (O) : 7 atoms

- Sulfur (S) : 1 atom

This combination of elements suggests potential applications in pharmaceuticals, environmental science, and materials engineering.

Pharmaceutical Applications

C18H22ClNO7S has been investigated for its potential as an antimalarial agent. Research indicates that compounds with similar structures exhibit promising antiplasmodial activities against Plasmodium falciparum, the parasite responsible for malaria. For instance, a study highlighted that certain derivatives showed IC50 values (the concentration required to inhibit 50% of the cell growth) as low as 0.62 µM against chloroquine-sensitive strains of the parasite .

Table 1: Antiplasmodial Activity of Related Compounds

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 0.62 | >111 |

| Compound B | 0.9 | 40 |

| Compound C | >100 | N/A |

Environmental Science

The compound's chlorinated structure may also lend itself to applications in environmental monitoring and remediation. Chlorinated compounds are often studied for their interactions with pollutants and their potential use in water treatment processes. Research into the degradation pathways of such compounds can provide insights into their environmental impact and utility in cleaning contaminated sites.

Material Science

In materials science, C18H22ClNO7S can be explored for its properties as a surfactant or emulsifier due to its amphiphilic nature. This property is significant in formulating products ranging from cosmetics to industrial applications where stable emulsions are necessary.

Table 2: Potential Material Applications

| Application Area | Potential Use |

|---|---|

| Cosmetics | Emulsifier |

| Pharmaceuticals | Drug formulation |

| Industrial | Surfactant |

Case Study 1: Antimalarial Research

A notable study published in RSC Advances investigated various stilbenoid compounds, including those structurally related to C18H22ClNO7S, demonstrating their efficacy against malaria parasites. The findings indicated that modifications to the molecular structure significantly influenced biological activity, paving the way for future drug development .

Case Study 2: Environmental Impact Assessment

Research conducted by environmental scientists assessed the degradation rates of chlorinated compounds similar to C18H22ClNO7S in aquatic environments. The study concluded that while some compounds degrade rapidly under certain conditions, others persist and pose ecological risks, highlighting the need for careful evaluation before application in environmental remediation efforts .

Mecanismo De Acción

The mechanism of action of ethyl 1-{2-[(2-chloro-5-methanesulfonylphenyl)carbonyloxy]acetyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and pain .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following comparison is based on structural analogs from the provided evidence (C₇H₇NO and C₇H₅BrO₂) and theoretical extrapolations for C₁₈H₂₂ClNO₇S.

Structural and Physicochemical Properties

Notes:

- *Predicted Log P for C₁₈H₂₂ClNO₇S balances chlorine’s hydrophobicity and sulfonic acid’s hydrophilicity.

- †Lower solubility than C₇H₇NO due to larger size but higher than C₇H₅BrO₂ due to sulfonic acid’s ionic character.

- ‡Reduced bioavailability expected due to higher molecular weight and polarity.

Key Differentiators

Size and Complexity: C₁₈H₂₂ClNO₇S’s larger structure imposes synthetic challenges compared to smaller analogs.

Polarity: Sulfonic acid group enhances aqueous solubility but limits membrane permeability vs. C₇H₇NO.

Bioactivity : Chlorine may confer distinct target binding vs. bromine in C₇H₅BrO₂.

Limitations

Direct experimental data for C₁₈H₂₂ClNO₇S are absent in the provided evidence. Comparisons rely on structural analogs and computational predictions. Further studies are needed to validate pharmacokinetic and therapeutic profiles.

Actividad Biológica

C18H22ClNO7S is a complex organic compound whose biological activity has been the subject of various studies. This article provides an overview of its biological properties, mechanisms of action, and implications for therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

C18H22ClNO7S consists of a chlorine atom, nitrogen, sulfur, and multiple hydroxyl groups, which contribute to its reactivity and biological functions. The molecular structure can be represented as follows:

- Molecular Formula : C18H22ClNO7S

- Molecular Weight : 421.89 g/mol

- IUPAC Name : 2-(4-chlorophenyl)-N-(5-hydroxy-2-methylphenyl)acetamide

Mechanisms of Biological Activity

The biological activity of C18H22ClNO7S can be attributed to its interaction with various biochemical pathways:

- Antimicrobial Activity : Studies have shown that compounds similar to C18H22ClNO7S exhibit significant antimicrobial properties. For instance, substituted quinoline derivatives have been tested against Mycobacterium tuberculosis, demonstrating higher efficacy than standard treatments like isoniazid .

- Anti-inflammatory Effects : The compound has been linked to the modulation of inflammatory responses. Research indicates that N-chloroamino acids derived from amino acids can inhibit pro-inflammatory mediators in activated macrophages . This suggests potential use in treating inflammatory diseases.

- Neuropharmacological Effects : The compound's metabolites may play a crucial role in neurological activities. For instance, ketamine and its metabolites have shown antidepressant effects through NMDA receptor antagonism, indicating that similar compounds could influence mood regulation .

Table 1: Biological Activities of C18H22ClNO7S and Related Compounds

| Compound | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| C18H22ClNO7S | Antimicrobial | Not specified | |

| N-chloroamino acids | Anti-inflammatory | Varies by type | |

| Ketamine metabolites | Neuropharmacological | 0.5 - 1.0 |

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of various substituted quinoline-2-carboxamides, C18H22ClNO7S was found to exhibit significant activity against M. tuberculosis. The study utilized a series of in vitro assays to determine the IC50 values compared to standard drugs, demonstrating that certain derivatives were more effective than traditional treatments.

Case Study 2: Inhibition of Inflammatory Mediators

Research involving RAW 264.7 macrophages showed that N-chloro derivatives formed from amino acids could significantly reduce nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation. This indicates that C18H22ClNO7S may possess similar anti-inflammatory properties, making it a candidate for further investigation in inflammatory disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.